An In-depth Technical Guide to 3-Hydroxyacetophenone: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to 3-Hydroxyacetophenone: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxyacetophenone (m-hydroxyacetophenone) is an aromatic ketone that serves as a pivotal intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed structural information, experimental protocols for its synthesis and analysis, and insights into its role in drug development. The document is intended to be a valuable resource for researchers and professionals engaged in organic synthesis and medicinal chemistry.
Chemical and Physical Properties
3-Hydroxyacetophenone is a white to beige-brown crystalline powder at room temperature.[2][3] Its key chemical and physical properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| IUPAC Name | 1-(3-hydroxyphenyl)ethanone | [4] |
| Synonyms | 3-Acetylphenol, m-Hydroxyacetophenone, 3'-Hydroxyacetophenone | [4] |
| CAS Number | 121-71-1 | [4] |
| Molecular Formula | C₈H₈O₂ | [4] |
| Molecular Weight | 136.15 g/mol | [4] |
| Melting Point | 96 °C | [4] |
| Boiling Point | 296 °C | [4] |
| Density | 1.099 g/cm³ | [4] |
| Appearance | White to light yellow or light orange crystalline powder | [5] |
| Solubility | Soluble in alcohol; Insoluble in water | [6] |
| pKa | 9.19 (at 25 °C) | [6] |
Chemical Structure
3-Hydroxyacetophenone possesses a simple yet versatile chemical structure, featuring a benzene ring substituted with a hydroxyl (-OH) group and an acetyl (-COCH₃) group at the meta position relative to each other. This arrangement of functional groups is key to its reactivity and utility as a precursor in organic synthesis.
Experimental Protocols
Synthesis of 3-Hydroxyacetophenone from 3-Nitroacetophenone
A common and high-yield method for synthesizing 3-hydroxyacetophenone involves the reduction of 3-nitroacetophenone to 3-aminoacetophenone, followed by diazotization and hydrolysis.[7][8]
Methodology:
-
Reduction of 3-Nitroacetophenone:
-
Into a reaction vessel, add 38 weight portions of 3-nitroacetophenone and 37 weight portions of water.[7]
-
Introduce iron powder to the mixture and allow the reaction to proceed for 10 hours. The addition of a small amount of methanol can accelerate the reaction.[8]
-
Following the reaction, add methanol with stirring.[7]
-
Centrifuge the resulting precipitate to remove water and isolate the crude 3-aminoacetophenone.[7]
-
-
Diazotization and Hydrolysis:
-
Transfer the obtained 3-aminoacetophenone into a diazonium kettle.[7]
-
Add sulfuric acid to the kettle.[7]
-
Slowly add a sodium nitrite aqueous solution to the mixture to form 3-diazo sulfate acetophenone.[7]
-
Introduce the 3-diazo sulfate acetophenone into a hydrolysis kettle.[7]
-
After hydrolysis, the final product is obtained by drying.[7] This method is reported to have a total yield exceeding 92%.[8]
-
Analytical Methods
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure of 3-hydroxyacetophenone by analyzing the chemical environment of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
-
Sample Preparation: Dissolve a small amount of the 3-hydroxyacetophenone sample in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in an NMR tube.
-
Instrumentation: A typical ¹H NMR spectrum can be recorded on a 400 MHz or 500 MHz spectrometer.[9][10]
-
¹H NMR Data (400 MHz, CDCl₃): δ (ppm) 7.49 – 7.46 (m, 2H), 7.32 – 7.28 (m, 1H), 7.10 – 7.07 (m, 1H), 2.58 (s, 3H).[9]
-
¹³C NMR Data (100.5 MHz, CDCl₃): δ (ppm) 199.3, 156.7, 138.4, 129.9, 120.9, 120.8, 114.8, 26.8.[9]
3.2.2. Infrared (IR) Spectroscopy
IR spectroscopy is employed to identify the characteristic functional groups present in the molecule, such as the hydroxyl (-OH) and carbonyl (C=O) groups.
-
Sample Preparation: For a solid sample, one common technique is to prepare a Nujol mull. A small amount of the compound is ground into a fine powder and mixed with a few drops of Nujol (a mineral oil) to form a paste.[11] This paste is then placed between two potassium bromide (KBr) discs.[11] Alternatively, a KBr disc can be prepared by mixing the sample with KBr powder and pressing it into a pellet.[6]
-
Instrumentation: An FTIR spectrometer is used to record the spectrum.[5]
-
Characteristic Absorptions: The IR spectrum of 3-hydroxyacetophenone shows a broad absorption band corresponding to the O-H stretching vibration and a sharp, strong absorption band for the C=O stretching vibration of the ketone.[12]
3.2.3. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying the components of a mixture. For 3-hydroxyacetophenone, it can be used to assess purity and confirm its molecular weight.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent, such as dichloromethane or methanol.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer. A common column for this type of analysis could be a 1701 column.[13]
-
Methodology: The dissolved sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized, and the mass-to-charge ratio of the resulting fragments is measured to produce a mass spectrum, which can confirm the molecular weight of 136.15 g/mol .[4][5]
Applications in Drug Development and Biological Activity
3-Hydroxyacetophenone is a crucial building block in the synthesis of several active pharmaceutical ingredients (APIs).[1]
-
Phenylephrine Synthesis: It serves as a key intermediate in the production of Phenylephrine, a common decongestant.[1]
-
Rivastigmine Synthesis: The compound is also utilized in the synthesis of Rivastigmine, a medication used to treat dementia associated with Alzheimer's and Parkinson's diseases.[14]
-
Chalcone and Flavonoid Synthesis: It is used in the preparation of chalcones and flavonoids that have been investigated for their potential as anti-tuberculosis and antileishmanial agents.[15]
Beyond its role as a synthetic intermediate, 3-hydroxyacetophenone and related compounds have shown potential biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[2][16] While detailed signaling pathway studies on 3-hydroxyacetophenone are still emerging, research on the closely related p-hydroxyacetophenone has shown that it can suppress inflammation by inhibiting the NF-κB signaling pathway.[17] This pathway is a critical regulator of inflammatory responses.
Safety and Handling
3-Hydroxyacetophenone is classified as a skin and eye irritant.[6] It may also cause respiratory irritation.[6] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves and safety glasses. It should be stored in a cool, dry place in a tightly sealed container.[2]
References
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- 4. 3-Hydroxyacetophenone - Wikipedia [en.wikipedia.org]
- 5. 3-Hydroxyacetophenone | C8H8O2 | CID 8487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. Synthesis methods of 3'-hydroxyacetophenone_Chemicalbook [chemicalbook.com]
- 8. CN102249884B - Preparation technology of high purity 3-hydroxyacetophenone - Google Patents [patents.google.com]
- 9. rsc.org [rsc.org]
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- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. 3-Hydroxy Acetophenone - Chromatography Forum [chromforum.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. P-Hydroxyacetophenone Ameliorates Alcohol-Induced Steatosis and Oxidative Stress via the NF-κB Signaling Pathway in Zebrafish and Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. p-Hydroxyacetophenone suppresses nuclear factor-κB-related inflammation in nociceptive and inflammatory animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
